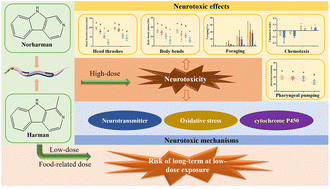β-Carbolines norharman and harman change neurobehavior causing neurological damage in Caenorhabditis elegans†
Food & Function Pub Date: 2023-10-19 DOI: 10.1039/D3FO03732K
Abstract
β-Carbolines norharman and harman, belonging to the class of heterocyclic aromatic amines (HAAs), are typical hazardous substances produced during the thermal processing of food. Compared to other HAAs, there have been limited reports on the toxicity of β-carbolines. Nevertheless, the current studies are concerned with the neurotoxic effects of norharman and harman at high doses. It is still unknown whether the relatively low dose of β-carbolines in foods induces neurotoxicity and the mechanism of the toxicity. In this study, C. elegans was exposed to a series of gradients of norharman and harman (0, 0.05, 5, and 10 mg L−1). The survival rate and indicators of ethology (locomotor behaviors, foraging behavior, and chemotaxis ability) were assessed. The antioxidant system and the contents of neurotransmitters, as well as the activity of acetylcholinesterase (AChE), were evaluated. Additionally, the RNA-seq screening of differentially expressed genes (DEGs) revealed the potential molecular mechanisms of norharman- and harman-induced toxic effects. Our results indicated that the risk of long-term exposure to norharman and harman at low doses (food-related doses) should be emphasized. Moreover, β-carbolines might induce neurotoxicity by causing oxidative damage, regulating the content of neurotransmitters, and interfering with cytochrome P450 metabolism. This study would provide a toxicological basis for the neurotoxicity of β-carbolines and lay the foundation for the risk assessment of endogenous pollutants in food.


Recommended Literature
- [1] Results report of apatite fission-track analysis by LA-ICP-MS and its comparison with the conventional external detector method of dating†
- [2] pH switchable and fluorescent ratiometric squarylium indocyanine dyes as extremely alkaline solution sensors†
- [3] Stepwise N–H bond formation from N2-derived iron nitride, imide and amide intermediates to ammonia†
- [4] Glucoraphaninhydrolysis by microbiota in the rat cecum results in sulforaphane absorption
- [5] Determination of cellulase colocalization on cellulose fiber with quantitative FRET measured by acceptor photobleaching and spectrally unmixing fluorescence microscopy
- [6] Membrane-tethered activation design of a photosensitizer boosts systemic antitumor immunity via pyroptosis†
- [7] Boron–noble gas covalent bonds in borenium and boronium compounds†
- [8] The Preparation of Chitin Oligosaccharides
- [9] Foods and drugs analysis
- [10] Natural product inspired optimization of a selective TRPV6 calcium channel inhibitor†

Journal Name:Food & Function
Research Products
-
CAS no.: 16130-58-8
-
CAS no.: 151055-86-6
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4
-
CAS no.: 11016-71-0
-
CAS no.: 19396-73-7









